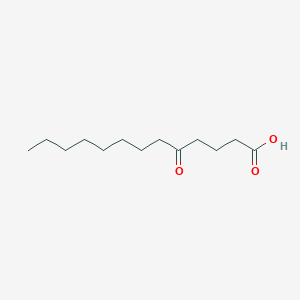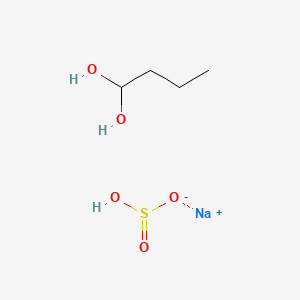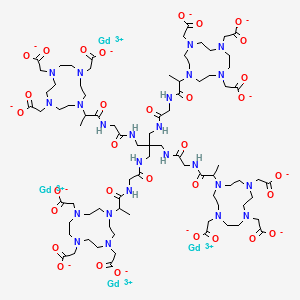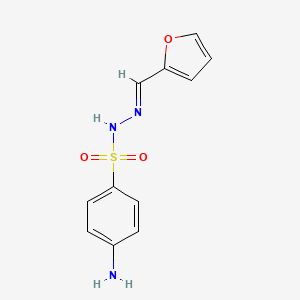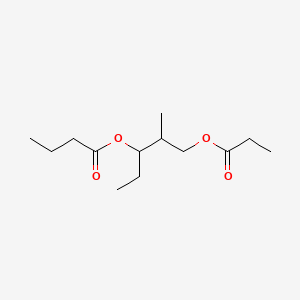
D-Glucitol pentakis(bromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of D-Glucitol pentakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the pentakis ester. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to isolate the desired product.
化学反応の分析
D-Glucitol pentakis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
D-Glucitol pentakis(bromoacetate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of D-Glucitol pentakis(bromoacetate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing bromoacetic acid, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its use, such as in drug delivery or as a biochemical reagent .
類似化合物との比較
D-Glucitol pentakis(bromoacetate) can be compared with other similar compounds, such as:
D-Glucose pentaacetate: Another esterified sugar derivative, but with acetyl groups instead of bromoacetate groups.
D-Glucitol derivatives: Various other derivatives of D-glucitol with different ester or ether groups.
The uniqueness of D-Glucitol pentakis(bromoacetate) lies in its specific esterification with bromoacetic acid, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
94248-56-3 |
|---|---|
分子式 |
C16H19Br5O11 |
分子量 |
786.8 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C16H19Br5O11/c17-1-10(23)28-7-9(30-12(25)3-19)16(32-14(27)5-21)15(31-13(26)4-20)8(6-22)29-11(24)2-18/h8-9,15-16,22H,1-7H2/t8-,9+,15-,16-/m1/s1 |
InChIキー |
HTDFEOMEJJBSFB-PSNKQFAISA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O |
正規SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


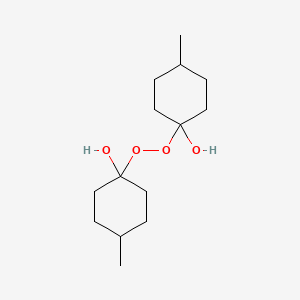
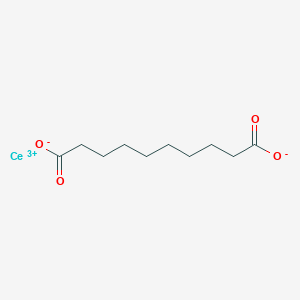
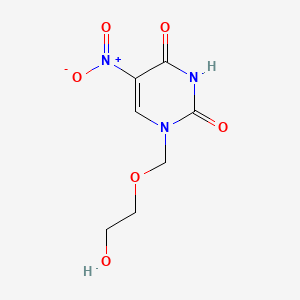
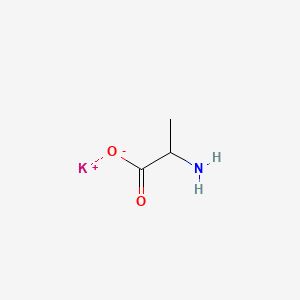
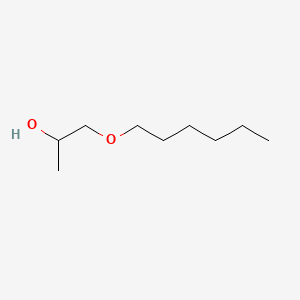
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)


